Derazantinib - 1234356-69-4

Derazantinib

Catalog Number: EVT-287337
CAS Number: 1234356-69-4
Molecular Formula: C29H29FN4O
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Derazantinib is an orally bioavailable, ATP-competitive, small-molecule kinase inhibitor. [, , , ] It is currently under investigation for its potential as an anti-cancer agent. [, , , , , , , , ]

Classification: Kinase inhibitor, specifically targeting fibroblast growth factor receptors (FGFRs). [, , , , , , ]

  • The role of FGFR signaling in various cancers. [, , , , , ]
  • The potential of FGFR inhibition as a therapeutic strategy in various cancers. [, , , , , , , , , ]
  • The development of biomarkers to predict response to Derazantinib treatment. [, , , ]
  • The combination of Derazantinib with other therapies, such as chemotherapy and immunotherapy. [, , , , ]
Future Directions
  • Optimization of patient selection: Identifying biomarkers beyond FGFR genetic alterations to better predict which patients are most likely to benefit from Derazantinib treatment. [, , , ] This includes exploring the role of FGFR expression levels, tumor microenvironment factors, and other potential resistance mechanisms.
  • Development of rational combination therapies: Investigating the combination of Derazantinib with other targeted therapies, chemotherapy, and immunotherapy to enhance its efficacy and overcome resistance. [, , , , ] This includes exploring combinations with immune checkpoint inhibitors, such as atezolizumab, and other agents that target the tumor microenvironment.
  • Overcoming resistance mechanisms: Investigating mechanisms of resistance to Derazantinib and developing strategies to overcome them. [, ] This includes exploring the role of acquired mutations in FGFRs and other signaling pathways, as well as the influence of the tumor microenvironment.
Overview

Derazantinib is an orally bioavailable, multi-kinase inhibitor that has garnered attention for its potent activity against fibroblast growth factor receptors, particularly in cancers characterized by specific genetic alterations. This compound is classified as a targeted therapy aimed at inhibiting the signaling pathways that contribute to tumor growth and survival, specifically those involving fibroblast growth factor receptor 2.

Source

Derazantinib was developed by Basilea Pharmaceutica and is currently undergoing clinical trials for various malignancies, including intrahepatic cholangiocarcinoma, where fibroblast growth factor receptor 2 gene fusions are prevalent. Clinical studies have indicated promising efficacy in patients with advanced or inoperable tumors harboring these genetic alterations.

Classification
  • Type: Multi-kinase inhibitor
  • Target: Fibroblast growth factor receptors (FGFR1-4)
  • Indications: Intrahepatic cholangiocarcinoma, other solid tumors with FGFR alterations
Synthesis Analysis

The synthesis of Derazantinib involves several key steps that utilize advanced chemical techniques. The compound is synthesized through a series of reactions that incorporate various building blocks to achieve its complex structure.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with readily available chemical precursors that serve as the foundation for constructing the Derazantinib molecule.
  2. Reagents: Specific reagents are utilized to facilitate reactions such as coupling and cyclization, which are critical in forming the desired molecular framework.
  3. Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate Derazantinib from by-products and unreacted materials.
Molecular Structure Analysis

Derazantinib's molecular structure is characterized by its unique arrangement of atoms that confer its biological activity.

Structure and Data

  • Molecular Formula: C22H24N4O2S
  • Molecular Weight: 396.52 g/mol
  • Structural Features: The compound contains a sulfonamide moiety, which is essential for its binding affinity to the target kinases. The specific three-dimensional conformation plays a crucial role in its mechanism of action.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Derazantinib are complex and require precise control over reaction conditions.

Reactions and Technical Details

  1. Coupling Reactions: These reactions involve the formation of bonds between different molecular fragments, which is fundamental in building the core structure of Derazantinib.
  2. Cyclization Reactions: Cyclization is utilized to form rings within the molecular structure, enhancing stability and biological activity.
  3. Functional Group Modifications: Post-synthesis modifications may be performed to optimize the pharmacological properties of Derazantinib.
Mechanism of Action

Derazantinib exerts its therapeutic effects primarily through the inhibition of fibroblast growth factor receptor signaling pathways.

Process and Data

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site of FGFRs, Derazantinib prevents phosphorylation events that are critical for receptor activation.
  2. Downstream Effects: This inhibition leads to reduced cell proliferation and survival signals in tumors expressing FGFR alterations.
  3. Clinical Evidence: Clinical trials have demonstrated significant tumor response rates in patients with FGFR2 fusions treated with Derazantinib, highlighting its potential as an effective targeted therapy.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Derazantinib is essential for evaluating its behavior in biological systems and its formulation as a therapeutic agent.

Physical and Chemical Properties

  • Solubility: Derazantinib exhibits moderate solubility in organic solvents but may require formulation strategies to enhance bioavailability.
  • Stability: The compound's stability under physiological conditions is crucial for maintaining efficacy during treatment.
  • pH Sensitivity: The activity may vary with pH changes, necessitating careful consideration during formulation development.
Applications

Derazantinib has significant scientific applications primarily in oncology, particularly for:

  • Targeted Cancer Therapy: It is being investigated for use in various solid tumors with specific genetic profiles, particularly those involving fibroblast growth factor receptor alterations.
  • Research Tool: As a selective inhibitor of FGFRs, it serves as a valuable tool for studying FGFR-related signaling pathways and their roles in cancer biology.
  • Combination Therapies: Ongoing research explores the potential for combining Derazantinib with other therapeutic agents to enhance treatment efficacy and overcome resistance mechanisms.
Introduction to Derazantinib: Pharmacological Profile and Therapeutic Context

Molecular Structure and Biochemical Properties of Derazantinib

Derazantinib features a complex heterocyclic structure centered on a quinazoline scaffold, which facilitates its ATP-competitive binding mechanism. The compound's systematic name is (R)-N-(4-(6-amino-5-(1-(3,5-difluorophenyl)ethoxy)pyrimidin-4-yl)piperazin-1-yl)phenyl)acrylamide, with a molecular formula of C~29~H~29~FN~4~O and a molecular weight of 468.57 g/mol [3] [4]. The presence of a stereospecific (R)-1-(3,5-difluorophenyl)ethoxy group confers optimal spatial orientation for target engagement. Key physicochemical properties include:

  • Hydrogen bonding capacity: 5 hydrogen bond acceptors and 2 hydrogen bond donors
  • Lipophilicity: XLogP value of 4.73, indicating moderate hydrophobicity
  • Polar surface area: 59.07 Ų, consistent with reasonable membrane permeability
  • Solubility profile: Highly soluble in DMSO (93 mg/mL; 198.47 mM) but insoluble in aqueous buffers and ethanol [3] [4] [5]

Table 1: Fundamental Physicochemical Properties of Derazantinib

PropertyValue
Molecular FormulaC~29~H~29~FN~4~O
Molecular Weight468.57 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area59.07 Ų
XLogP4.73
Solubility in DMSO93 mg/mL (198.47 mM)
Solubility in WaterInsoluble
CAS Registry Number1234356-69-4

The compound demonstrates stability under standard storage conditions (-20°C) and obeys Lipinski's rule of five parameters, predicting favorable oral bioavailability. Crystallographic analyses confirm that the stereochemistry at the chiral center significantly influences kinase binding affinity, with the (R)-enantiomer exhibiting superior target inhibition compared to its (S)-counterpart [4] [5].

Target Kinases and Selectivity: FGFR1–3, RET, DDR2, VEGFR1, and KIT

Derazantinib exhibits a strategically balanced polypharmacology profile, combining potent inhibition of FGFR family members with activity against several clinically relevant tyrosine kinases. Biochemical assays reveal its strongest affinity for FGFR2 (IC~50~ = 1.8 nM), followed by FGFR1 and FGFR3 (IC~50~ = 4.5 nM for both). Notably, it demonstrates significantly reduced potency against FGFR4 (IC~50~ = 34 nM), establishing its classification as a pan-FGFR inhibitor with FGFR1-3 selectivity [1] [4] [8]. Beyond the FGFR family, derazantinib inhibits multiple oncogenic kinases:

  • RET proto-oncogene (IC~50~ = 3 nM): Involved in thyroid cancer and RET fusion-positive malignancies
  • DDR2 (IC~50~ = 3.6 nM): A collagen receptor kinase mutated in squamous cell lung carcinomas
  • VEGFR1 (IC~50~ = 11 nM): Key regulator of tumor angiogenesis
  • KIT (IC~50~ = 8.2 nM): Stem cell factor receptor mutated in gastrointestinal stromal tumors
  • PDGFRβ (IC~50~ = 4.1 nM): Platelet-derived growth factor receptor beta [1] [4] [5]

Table 2: Kinase Inhibition Profile of Derazantinib

Target KinaseIC~50~ (nM)Primary Oncological Relevance
FGFR21.8Fusion-driven iCCA, gastric cancer
FGFR14.5Amplification in breast cancer, lung SCC
FGFR34.5Mutations in bladder cancer, myeloma
RET3.0Fusions in thyroid and lung cancers
DDR23.6Mutations in lung SCC
KIT8.2Mutations in GIST
VEGFR111.0Tumor angiogenesis
PDGFRβ4.1Stromal interactions
FGFR434.0FGF19-driven hepatocellular carcinoma

The compound operates through ATP-competitive inhibition and demonstrates unique capacity to engage both inactive and activated kinase conformations. This dual mechanism allows derazantinib to suppress kinase activation (autophosphorylation) and inhibit already phosphorylated active kinases. Cellular assays confirm that derazantinib treatment effectively suppresses phosphorylation of FGFR1-3 and downstream effectors (FRS2α, ERK, AKT) in FGFR2-fusion positive iCCA models at low nanomolar concentrations (EC~50~ < 0.463 μM). While the multi-kinase activity potentially broadens derazantinib's therapeutic utility, it also introduces challenges in attributing clinical effects to specific targets and may contribute to complex toxicity profiles unrelated to core FGFR inhibition [1] [4] [8].

Rationale for FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma (iCCA) Targeting

The biological rationale for derazantinib application in FGFR2-rearranged iCCA stems from the oncogenic dependency created by these genetic alterations. FGFR2 fusions occur in approximately 10-15% of iCCA cases, making them one of the most prevalent targetable alterations in this malignancy. These rearrangements predominantly manifest as chromosomal translocations fusing the kinase domain of FGFR2 (chromosome 10q26) with various dimerization domain-containing partners, most commonly BICC1 (up to one-third of cases), followed by PPHLN1, AHCYL1, and CCDC6 [6] [7] [9]. The resultant chimeric proteins undergo ligand-independent dimerization and constitutive activation, leading to:

  • Persistent FGFR2 signaling: Uncontrolled activation of downstream MAPK/ERK, PI3K/AKT/mTOR, and STAT pathways
  • Oncogene addiction: Preclinical models demonstrate FGFR2-fused iCCA cells exhibit profound dependency on FGFR signaling for survival and proliferation
  • Distinct clinical phenotype: FGFR2-fused iCCA associates with younger age at diagnosis, female predominance, and comparatively favorable prognosis versus fusion-negative counterparts [6] [7] [9]

Table 3: FGFR Alteration Prevalence Across Gastrointestinal Malignancies

Cancer TypeFGFR2 Fusion FrequencyPrimary Alteration TypesClinical Association
Intrahepatic CCA10-15%Fusions (BICC1, PPHLN1, AHCYL1)Younger age, female predominance
Extrahepatic CCA<1%Rare mutationsNot well established
Gallbladder Cancer3-4%AmplificationsAggressive phenotype
Gastric Cancer1-3%Amplifications, mutationsTherapeutic resistance
Hepatocellular Carcinoma<1%FGF19 amplifications (FGFR4 ligand)Cirrhosis-associated

Derazantinib's clinical efficacy in this molecular subset was established in the pivotal phase I/II trial (NCT01752920), which enrolled 29 patients with unresectable FGFR2-fusion positive iCCA who progressed on frontline chemotherapy. Key efficacy outcomes included:

  • Objective Response Rate (ORR): 20.7% (6 partial responses among 29 patients)
  • Disease Control Rate (DCR): 82.8% (24 of 29 patients achieving stable disease or better)
  • Median Progression-Free Survival (mPFS): 5.7 months (95% CI: 4.04-9.2 months) [1] [2]

These outcomes compare favorably with historical second-line chemotherapy outcomes in unselected iCCA (ORR <10%, mPFS ~3 months) and align with results from other selective FGFR inhibitors. The observed clinical activity validates the oncogene addiction paradigm in FGFR2-rearranged iCCA and provides proof-of-concept for molecularly targeted approaches in biliary tract cancers. The ongoing pivotal phase II FIDES-01 trial (NCT03230318) aims to confirm these findings in a larger cohort, with completed enrollment of 100 patients across two cohorts: those with FGFR2 fusions versus those with FGFR2 mutations or amplifications [1] [8] [10].

Beyond direct antitumor effects, derazantinib's inhibition of colony-stimulating factor 1 receptor (CSF1R; IC~50~ = 65 nM) may modulate the tumor immune microenvironment by promoting repolarization of tumor-associated macrophages toward an immunostimulatory M1 phenotype. This immunomodulatory dimension provides rationale for combination strategies with immune checkpoint inhibitors, currently being explored in the phase Ib/II FIDES-02 trial (NCT04045613) in patients with FGFR-altered urothelial carcinoma, with potential implications for iCCA treatment [1].

Despite promising efficacy, acquired resistance to derazantinib remains an emerging challenge, primarily mediated by secondary FGFR2 kinase domain mutations (e.g., V565F, E566A) or activation of bypass signaling pathways. Ongoing translational efforts focus on understanding resistance mechanisms to inform sequential or combination therapeutic approaches, potentially positioning derazantinib within a broader strategy for long-term management of FGFR2-driven iCCA [6] [9].

Properties

CAS Number

1234356-69-4

Product Name

Derazantinib

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine

Molecular Formula

C29H29FN4O

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N

SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Solubility

Soluble in DMSO, not in water

Synonyms

ARQ 087; ARQ087; ARQ-087; Derazantinib

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.